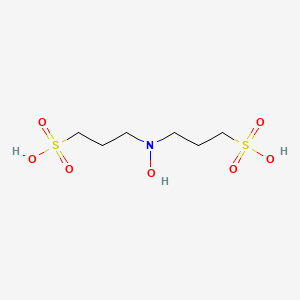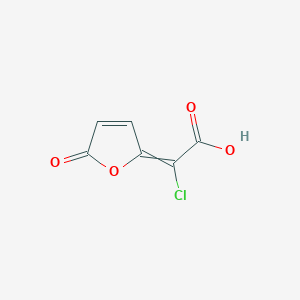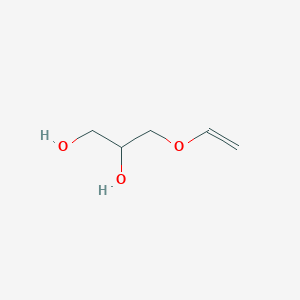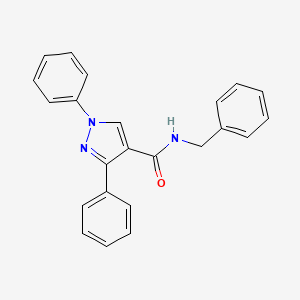
3,3'-(Hydroxyazanediyl)di(propane-1-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) is an organic compound that features both hydroxyl and sulfonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) typically involves the reaction of 3-chloro-1-propylamine hydrochloride with sodium sulfite in an aqueous solution. This reaction produces two mole-equivalents of the desired product . The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce sulfonates.
Wissenschaftliche Forschungsanwendungen
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism by which 3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanedisulfonic acid: Contains two sulfonic acid groups and is used as a protector of renal function in AA amyloidosis.
1,3-Propane sultone: A cyclic sulfonate ester used in the synthesis of surfactants and as an alkylating agent.
Uniqueness
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
139723-37-8 |
|---|---|
Molekularformel |
C6H15NO7S2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
3-[hydroxy(3-sulfopropyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H15NO7S2/c8-7(3-1-5-15(9,10)11)4-2-6-16(12,13)14/h8H,1-6H2,(H,9,10,11)(H,12,13,14) |
InChI-Schlüssel |
CJJWXOFKCDMFSR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCCS(=O)(=O)O)O)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)

![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)



![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)


![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)

